2-(4-碘苯氧基)-乙胺

描述

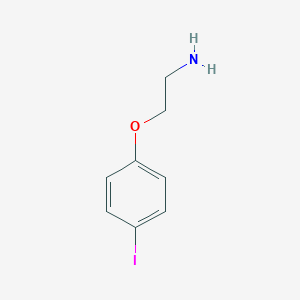

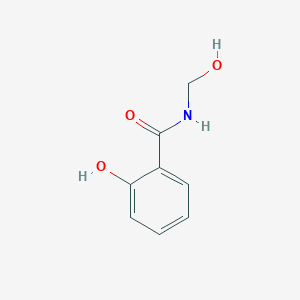

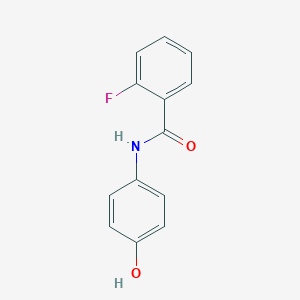

2-(4-Iodo-phenoxy)-ethylamine is a compound that can be inferred to have a structure similar to the compounds discussed in the provided papers, where a phenyl ring is substituted with an iodo group at the para position and linked to an ethylamine chain. Although none of the papers directly discuss 2-(4-Iodo-phenoxy)-ethylamine, they provide insights into the synthesis, structure, and properties of related compounds, which can be used to infer the characteristics of 2-(4-Iodo-phenoxy)-ethylamine.

Synthesis Analysis

The synthesis of related compounds typically involves the alkylation of a substituted phenol with an appropriate alkylating agent, followed by further functional group transformations. For instance, ethyl-2-(4-aminophenoxy)acetate was synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate, followed by selective reduction of the nitro group . Similarly, 2-(4-Iodo-phenoxy)-ethylamine could be synthesized by alkylation of 4-iodophenol with an appropriate ethylamine derivative, followed by necessary purification steps.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, such as NMR and X-ray crystallography. For example, the structure of ethyl-2-(4-aminophenoxy)acetate was confirmed by X-ray single crystal structure determination, revealing a triclinic crystal system . The molecular structure of 2-(4-Iodo-phenoxy)-ethylamine would likely be elucidated using similar techniques, providing information on the arrangement of atoms and the geometry of the molecule.

Chemical Reactions Analysis

The compounds similar to 2-(4-Iodo-phenoxy)-ethylamine have been shown to participate in various chemical reactions. For instance, ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst . The reactivity of 2-(4-Iodo-phenoxy)-ethylamine would depend on the functional groups present and could be involved in substitution reactions due to the presence of the iodo group, which is a good leaving group.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and binding affinities. For example, the introduction of N,N-dialkyl derivatives to 2-(4-fluoro-3-hydroxyphenyl)ethylamine affected its affinity for dopamine receptor subtypes . The physical and chemical properties of 2-(4-Iodo-phenoxy)-ethylamine would need to be determined experimentally, but it can be anticipated that the iodo substituent would increase its molecular weight and potentially its lipophilicity compared to its non-halogenated analogs.

科学研究应用

分子结构和构象

- 已对2-苯氧基乙胺及其水合物复合物进行了研究,以了解其分子构象和结构。研究调查了氢键结合、侧链的刚性或柔韧性以及结合水分子的组织和结构影响。这些发现在理解2-(4-碘苯氧基)-乙胺等分子在不同状态和环境中的物理和化学性质方面尤为重要 (Macleod & Simons, 2004)。

合成和化学反应

- 已对非旋光性(1-苯基)乙胺与氯甲基异硫氰酸酯硫代磷酸酯的反应进行了研究,从而合成了光学活性的1,3,4-噻磷烯。这项工作的重要性在于合成过程和产物的光学纯度,这在包括涉及2-(4-碘苯氧基)-乙胺等化合物的化学合成领域中具有相关性 (Khailova et al., 2006)。

色谱应用

- 双-2-[(O-羧甲氧基)苯氧基]乙胺已被用作配位到交联苯乙烯树脂XAD-4上的螯合剂,用于使用螯合离子交换液相色谱分离镧系元素。这种应用突显了苯氧基乙胺衍生物在化学中分离和纯化过程中的应用 (Kaur & Agrawal, 2005)。

生化和药物研究

- 已对结构类似于2-(4-碘苯氧基)-乙胺的化合物进行了研究,以探讨其在治疗精神分裂症、依赖症和神经退行性疾病中的潜力。研究中提到的特定化合物具有抗多巴胺作用,并表现出神经阻滞、神经保护和抗成瘾活性 (Habernickel, 2003)。

- 已报道了对Cu(II)、Zn(II)和Cd(II)离子的多氨基酚配体的合成、酸碱和配位性质。这项研究对于理解这类化合物与各种金属离子的相互作用至关重要,这在配位化学领域至关重要,并可能在催化和材料科学中具有影响 (Ambrosi et al., 2003)。

属性

IUPAC Name |

2-(4-iodophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRQIELSCFJHBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCN)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594954 | |

| Record name | 2-(4-Iodophenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Iodo-phenoxy)-ethylamine | |

CAS RN |

151978-97-1 | |

| Record name | 2-(4-Iodophenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminoethoxy)-4-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B178664.png)

![2,5-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B178665.png)

![1-[(1S,2S)-2-phenylcyclopropyl]ethanone](/img/structure/B178685.png)